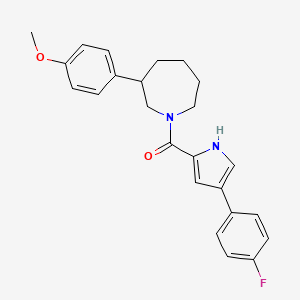

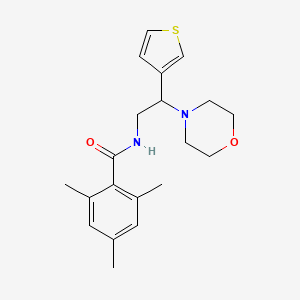

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

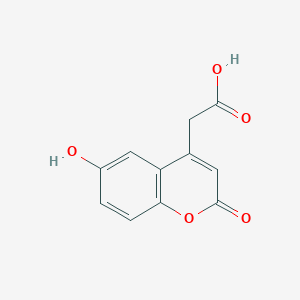

The compound N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is a chemical entity that appears to be a derivative of benzothiazole. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been explored for various pharmaceutical applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves cyclization reactions and functional group transformations. In the context of the provided data, nitration reactions are mentioned as a step in the synthesis of related compounds. For instance, nitration of 2-aryl-4,7-dimethoxybenzothiazoles leads to the production of nitrobenzothiazoles, which can be further modified to obtain various substituted derivatives . Although the specific synthesis of this compound is not detailed, similar synthetic routes involving nitration and cyclization could be hypothesized.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. Substituents on these rings can significantly influence the chemical and biological properties of the molecules. In the case of the compound , the presence of a nitro group and a methoxy group suggests that it may have electron-withdrawing and electron-donating effects, respectively, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including nitration, sulfonation, and alkylation. The abstract from paper describes a reaction where a methoxy group is replaced intramolecularly, indicating that these molecules can participate in complex transformations. The specific chemical reactions that this compound might undergo are not provided, but it can be inferred that nitration and intramolecular displacement reactions could be relevant.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of nitro and methoxy groups is likely to affect the compound's solubility, acidity, and stability. While the exact properties of this compound are not detailed in the provided data, related compounds have been synthesized and studied for their potential as amoebicides, although they did not show significant activity . This suggests that the compound may have been explored for its biological activity, which would be related to its physical and chemical characteristics.

Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

Synthesis and Antibacterial Activity Against Pseudomonas aeruginosa :

- Methoxy substituted benzothiazole derivatives, including N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide, have shown significant antibacterial activity against Pseudomonas aeruginosa, a micro-organism known for its resistance to antimicrobial agents (Gupta, 2018).

Activity Against Escherichia Coli :

- Similar compounds have also demonstrated potent antibacterial effects against Escherichia coli, a Gram-negative bacterium that can cause harmful infections (Gupta, 2018).

Antifungal Properties

- Antifungal Activity Against Aspergillus Niger :

- Research shows that these benzothiazole derivatives have potent antifungal activity against Aspergillus Niger, a species that can cause diseases in the respiratory tract (Gupta, 2018).

Potential in Neuroleptics

- Neuroleptic Applications :

- These compounds have potential applications in the synthesis of neuroleptics. For example, the synthesis of heterocyclic 5-amino-2-methoxybenzamides, which are relevant in neuroleptic medication, involves compounds similar to this compound (Valenta et al., 1990).

Other Applications

Synthesis of Benzothiazole and Benzothiazin Derivatives :

- The compound is involved in synthetic methods for creating benzothiazol and benzothiazin derivatives, which have various chemical and pharmacological applications (Gerasyuto et al., 2001).

Gold(I)-Mediated Transamidation :

- A novel gold(I)-mediated intramolecular transamidation process involving similar thiourea derivatives has been explored, demonstrating the compound's relevance in advanced organic synthesis (Odame et al., 2020).

Crystal Growth and NLO Studies :

- The compound has been studied for its crystal growth, structure, and nonlinear optical (NLO) properties, indicating its potential in materials science (Prabukanthan et al., 2020).

Propriétés

IUPAC Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-3-10-20-16-14(25-2)8-5-9-15(16)26-18(20)19-17(22)12-6-4-7-13(11-12)21(23)24/h1,4-9,11H,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQZZRXCMLVCOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)

![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)

![(3-{[(2-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2521156.png)

![N-(furan-2-ylmethyl)-2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetamide](/img/structure/B2521157.png)

![[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl] benzoate](/img/structure/B2521164.png)

![2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2521165.png)